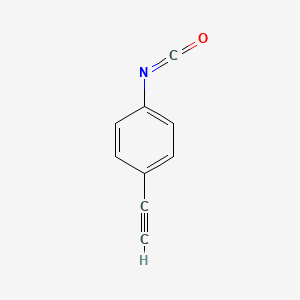

1-Ethynyl-4-isocyanatobenzene

Descripción

1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two distinct functional groups: an ethynyl group (-C≡CH) at the 1-position and an isocyanate group (-NCO) at the 4-position. The ethynyl group, a sp-hybridized carbon-carbon triple bond, imparts electron-withdrawing effects, enhancing the electrophilicity of the isocyanate moiety. This compound is primarily utilized in organic synthesis, particularly in click chemistry and polymer cross-linking, due to its dual reactivity . Its molecular structure enables participation in Huisgen cycloaddition (via the ethynyl group) and nucleophilic addition reactions (via the isocyanate group), making it a versatile intermediate in materials science .

Propiedades

Fórmula molecular |

C9H5NO |

|---|---|

Peso molecular |

143.14 g/mol |

Nombre IUPAC |

1-ethynyl-4-isocyanatobenzene |

InChI |

InChI=1S/C9H5NO/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H |

Clave InChI |

KGTKIKXAWGTZTR-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CC=C(C=C1)N=C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-ethynyl-4-isocyanatobenzene can be contextualized by comparing it to analogous compounds with variations in substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Isocyanate Reactivity

- This results in slower reaction kinetics with nucleophiles like amines or alcohols. Methoxy-substituted isocyanates are often used in controlled polymerization processes where reduced reactivity is advantageous .

- 4-(Trifluoromethyl)phenyl isothiocyanate (CAS 350-03-8) :

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to the ethynyl group. However, the isothiocyanate (-NCS) functional group is less reactive than isocyanate (-NCO) due to the weaker electrophilicity of the thiocarbonyl center. This compound is commonly employed in protein labeling rather than polymer chemistry .

Functional Group Comparisons

- Bibenzyl-4,4'-diyl diisocyanate (CAS 4035-89-6) :

This diisocyanate contains two -NCO groups on biphenyl scaffolds. The dual reactivity enables cross-linking in polyurethane foams, but the absence of an ethynyl group limits its utility in click chemistry. Its higher molecular weight also reduces volatility compared to 1-ethynyl-4-isocyanatobenzene . - 1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene (CAS 2889-58-9) :

The branched isocyanatoalkyl substituent introduces steric hindrance, slowing reactions with bulkier nucleophiles. This contrasts with the linear ethynyl group in 1-ethynyl-4-isocyanatobenzene, which minimizes steric effects while maintaining electronic activation .

Hazard Profiles

- The nitro group exacerbates toxicity, highlighting the importance of substituent choice in safety profiles .

- 1-Allyl-1-tosylmethyl isocyanide (CAS 58379-85-4) :

Isocyanides (-NC) exhibit distinct hazards, including lacrimation and respiratory sensitization, but lack the acute aquatic toxicity often associated with isocyanates. This underscores functional group-specific risks .

Data Table: Key Properties of 1-Ethynyl-4-isocyanatobenzene and Analogues

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.